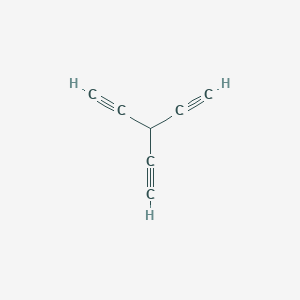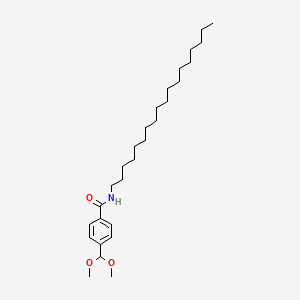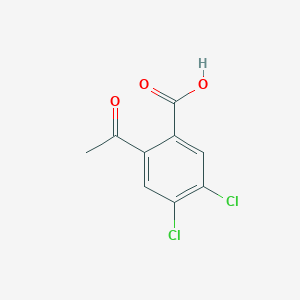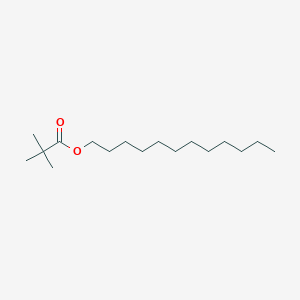![molecular formula C19H26N2O5S B14266557 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate CAS No. 185515-79-1](/img/structure/B14266557.png)
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate typically involves multiple steps. One common route starts with the sulfonylation of aniline derivatives, followed by the introduction of the cyanoacetate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyanoacetate group may participate in Michael addition reactions, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanoacetate: Similar structure but lacks the sulfonyl group.
Octane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the cyanoacetate moiety.
Uniqueness
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
185515-79-1 |
|---|---|
Molecular Formula |
C19H26N2O5S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[2-[4-(octylsulfonylamino)phenyl]-2-oxoethyl] 2-cyanoacetate |
InChI |
InChI=1S/C19H26N2O5S/c1-2-3-4-5-6-7-14-27(24,25)21-17-10-8-16(9-11-17)18(22)15-26-19(23)12-13-20/h8-11,21H,2-7,12,14-15H2,1H3 |
InChI Key |
HLDMWEQNTIVXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)COC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)


![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)




